Lanreotide (Deamidized)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .
Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .
Análisis De Reacciones Químicas
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter its activity or stability.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents like iodine or air oxidation.
Reduction: Often uses reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes various protecting groups and deprotecting agents to achieve selective modifications.
Major Products Formed:
Oxidation: Formation of Lanreotide with disulfide bonds.
Reduction: Lanreotide with free thiol groups.
Substitution: Modified Lanreotide with altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Lanreotide (Deamidized) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. .
Industry: Utilized in the development of long-acting formulations for sustained drug release.
Mecanismo De Acción
Lanreotide exerts its effects by binding to somatostatin receptors, primarily SSTR2 and SSTR5. This binding inhibits the release of growth hormone and other hormones. The compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
Comparación Con Compuestos Similares
Octreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Comparison:
Lanreotide vs. Octreotide: Both are used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions not responsive to Lanreotide.
Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.
Actividad Biológica
Lanreotide (deamidized), a synthetic analogue of somatostatin, is primarily utilized in the management of neuroendocrine tumors (NETs) and conditions such as acromegaly and carcinoid syndrome. This article presents a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.
Lanreotide exerts its biological effects primarily through the activation of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The key actions include:
- Inhibition of Hormone Secretion : Lanreotide reduces the release of growth hormone and other hormones associated with tumor growth, leading to decreased cell proliferation.
- Antiproliferative Effects : Activation of SSTRs results in cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor progression.
- Reduction of Tumor Angiogenesis : By blunting the production of angiogenic factors, lanreotide helps diminish blood supply to tumors, further contributing to its antiproliferative effects.
Pharmacokinetics
Lanreotide is administered via subcutaneous injection, forming a depot that allows for sustained drug release. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 15.1 L |
Half-life | ~22 days |
Clearance | 23.1 L/h |
Absorption | Two-phase (initial rapid followed by slow release) |
Excretion | <5% in urine; <0.5% unchanged in feces |
Case Studies and Clinical Trials
- Acromegaly Treatment : A study reported that high-dose lanreotide (12,000 µg/day) resulted in a biochemical response rate of 58% among patients with advanced acromegaly, with significant reductions in tumor markers like chromogranin A and urinary 5-hydroxyindoleacetic acid .
- Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) : Clinical evidence indicates that lanreotide Autogel has shown significant antiproliferative activity in patients with GEP-NETs. A review highlighted its effectiveness as a first-line treatment option, demonstrating favorable safety and tolerability profiles .
- Carcinoid Syndrome Management : Lanreotide effectively controls symptoms associated with carcinoid syndrome, such as flushing and diarrhea, while also reducing the need for short-acting somatostatin analogs .
Safety Profile
The safety profile of lanreotide is generally favorable, although adverse effects can occur. Commonly reported side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Injection site reactions
- Hypoglycemia
- Bradycardia
In some studies, discontinuation due to adverse events was noted in a minority of patients (approximately 10%) receiving high doses .
Summary of Findings
Lanreotide (deamidized) demonstrates significant biological activity through its mechanisms as a somatostatin analogue. Its ability to inhibit hormone secretion, induce apoptosis in tumor cells, and reduce angiogenesis makes it an effective treatment for various neuroendocrine tumors and related syndromes.
Future Directions
Further research is warranted to explore:
- The potential benefits of higher dosing regimens.
- The efficacy of lanreotide in combination therapies.
- Long-term outcomes in diverse patient populations.
Propiedades
Fórmula molecular |
C54H68N10O11S2 |
---|---|
Peso molecular |
1097.3 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
Clave InChI |
FTIFSMLZWNHQOQ-SCTWWAJVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O |
SMILES canónico |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.